molecular formula C17H21NO2 B2467673 5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 485821-96-3

5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B2467673
CAS RN: 485821-96-3
M. Wt: 271.36
InChI Key: KWBKDGABLRPZFS-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a chemical compound that belongs to the family of coumarins. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

Chromene derivatives, including those similar to 5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, have been synthesized through various methods, highlighting their structural diversity and potential for various applications. For example, compounds with chromen-2-one structures have been synthesized using piperidine as a catalyst, indicating the versatility of chromenes in chemical synthesis processes (Vosooghi et al., 2010; Kamalraja et al., 2012). These methods emphasize the role of piperidine in facilitating the synthesis of chromene derivatives, underlining the significance of structural analysis in understanding their chemical properties.

Cytotoxic Activities and Anticancer Potential

Several chromene derivatives have been evaluated for their cytotoxic activities against various tumor cell lines, demonstrating significant potential in anticancer research. For instance, studies have shown that specific chromene compounds exhibit cytotoxicity against human tumor cell lines, suggesting their usefulness in developing novel anticancer agents (Al-Omran et al., 2014; Mahdavi et al., 2011). These findings indicate that chromene derivatives could be key candidates for further exploration in cancer treatment strategies.

Anti-inflammatory and Antimicrobial Properties

Research into chromene derivatives has also uncovered their anti-inflammatory and antimicrobial properties. Studies involving the synthesis and evaluation of novel chromene compounds have identified significant anti-inflammatory activity, offering insights into their potential use in developing new anti-inflammatory drugs (Gandhi et al., 2018). Moreover, the antimicrobial activity of chromene derivatives against various bacteria and fungi highlights their relevance in addressing microbial resistance and developing new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

5,7-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-8-13(2)17-14(10-16(19)20-15(17)9-12)11-18-6-4-3-5-7-18/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBKDGABLRPZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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